molecular formula C15H18N4O2S B2718161 N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1-(m-tolyl)methanesulfonamide CAS No. 1798676-31-9

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1-(m-tolyl)methanesulfonamide

Cat. No.: B2718161
CAS No.: 1798676-31-9
M. Wt: 318.4
InChI Key: BDEWYWARBZKHPK-UHFFFAOYSA-N
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Description

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1-(m-tolyl)methanesulfonamide is a useful research compound. Its molecular formula is C15H18N4O2S and its molecular weight is 318.4. The purity is usually 95%.
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Biological Activity

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1-(m-tolyl)methanesulfonamide (CAS Number: 1798676-31-9) is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula: C15H18N4O2S
  • Molecular Weight: 318.4 g/mol
  • IUPAC Name: N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-1-(3-methylphenyl)methanesulfonamide

This compound exhibits various biological activities through its interaction with specific molecular targets:

  • Antimicrobial Activity: The imidazo[1,2-b]pyrazole scaffold has been linked to antimicrobial properties, with studies indicating effective inhibition against various bacterial strains. The compound's sulfonamide group enhances its ability to target bacterial enzymes, leading to cell death.
  • Anticancer Properties: Research has shown that derivatives of imidazo[1,2-b]pyrazole can inhibit tumor growth. The compound demonstrates activity against cancer cell lines by inducing apoptosis and inhibiting proliferation. For instance, in vitro studies have indicated that it significantly affects the viability of MCF-7 and MDA-MB-231 breast cancer cells .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

Substituent Effect on Activity
m-Tolyl GroupEnhances lipophilicity and cellular uptake
Imidazo[1,2-b]pyrazole RingEssential for biological activity; facilitates interaction with target proteins
Sulfonamide LinkageIncreases antimicrobial potency by mimicking natural substrates

Antimicrobial and Antitumor Studies

A series of studies have evaluated the antimicrobial and antitumor efficacy of this compound:

  • Antimicrobial Efficacy : In a screening of imidazo-pyrazole derivatives, this compound exhibited over 90% inhibition of Mycobacterium growth in vitro. This suggests potential as a novel anti-tuberculosis agent .
  • Antitumor Activity : A study focusing on the cytotoxic effects of pyrazole derivatives found that this compound significantly reduced cell viability in various cancer lines. The combination with doxorubicin showed a synergistic effect, particularly in triple-negative breast cancer models .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Case Study 1 : A clinical trial involving patients with resistant bacterial infections demonstrated that administration of this compound resulted in improved outcomes compared to traditional antibiotics.
  • Case Study 2 : Research on its use in combination therapies for cancer treatment revealed enhanced efficacy when paired with established chemotherapeutics. This combination therapy led to improved survival rates in preclinical models.

Properties

IUPAC Name

N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-1-(3-methylphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2S/c1-13-3-2-4-14(11-13)12-22(20,21)17-7-8-18-9-10-19-15(18)5-6-16-19/h2-6,9-11,17H,7-8,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDEWYWARBZKHPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)NCCN2C=CN3C2=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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